molecular formula C22H16BrN3O4 B2991723 6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 921528-70-3

6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2991723
CAS No.: 921528-70-3
M. Wt: 466.291
InChI Key: OULNAZSZMNHWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound with a distinct chemical structure that combines bromine, pyridazine, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The compound can be synthesized through a multi-step reaction. Starting with 2H-chromene-3-carboxylic acid, bromination occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide.

  • Intermediate Formation: The intermediate is then reacted with 3-phenylpyridazine-6-one in the presence of a coupling agent like carbodiimide to form the amide bond, producing the final product.

Industrial Production Methods: For large-scale production, optimized reaction conditions including temperature control, solvent selection, and purification steps such as recrystallization or chromatography are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may involve the chromene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reduction of the compound may be less common but can be facilitated using reagents like lithium aluminium hydride.

  • Substitution: Due to the presence of bromine, it can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation with potassium permanganate in acidic or neutral conditions.

  • Reduction using lithium aluminium hydride in an anhydrous solvent.

  • Nucleophilic substitution reactions using nucleophiles like thiolates or amines under anhydrous conditions.

Major Products Formed:

  • Oxidation products may include ketones or carboxylic acids.

  • Reduction products may be alcohols.

  • Substitution reactions yield various substituted derivatives depending on the nucleophile.

Scientific Research Applications

In Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.

In Biology:

  • Investigated for its potential bioactivity, particularly in binding assays with enzymes or receptors.

In Medicine:

In Industry:

  • Could be explored for use in the manufacturing of dyes, pigments, or polymer additives.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action would depend on the specific bioactivity of the compound. For example, if it were to exhibit enzyme inhibition, the bromine could form covalent bonds with the enzyme's active site. Alternatively, it might interact with receptors through hydrogen bonding or hydrophobic interactions involving the chromene and pyridazine moieties.

Comparison with Similar Compounds

  • 6-bromo-2H-chromene-3-carboxamide: Similar but lacking the pyridazine moiety.

  • 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide: Similar structure but without bromine, affecting reactivity and bioactivity.

  • 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives: These compounds share the pyridazine core but differ in peripheral groups, influencing their properties and applications.

Biological Activity

6-Bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18BrN3O3C_{18}H_{18}BrN_{3}O_{3} with a molecular weight of approximately 396.26 g/mol. The structure features a chromene core, a bromine substituent, and a pyridazinone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-bromo derivatives exhibit significant antimicrobial properties. For instance, a related study demonstrated that derivatives of chromene showed appreciable activity against both gram-negative bacteria and fungi, suggesting that the chromene scaffold may enhance antimicrobial efficacy .

Anti-inflammatory Effects

A study on thiazolidin derivatives showed anti-inflammatory activity in synthesized compounds similar to chromene derivatives. Although specific data on this compound is limited, the structural similarities suggest potential anti-inflammatory properties .

The proposed mechanism of action for compounds in this class often involves modulation of inflammatory pathways and interference with microbial metabolism. The presence of the pyridazine ring is thought to play a role in receptor interactions, particularly with G-protein coupled receptors (GPCRs), which are crucial in mediating immune responses .

Study 1: Antimicrobial Efficacy

In a comparative analysis of various chromene derivatives, it was found that certain modifications to the chromene structure significantly enhanced antimicrobial potency. The study highlighted that the introduction of halogen groups (like bromine) could improve interaction with bacterial cell membranes .

CompoundActivity Against Gram-Negative BacteriaActivity Against Fungi
Compound AEffectiveModerate
6-Bromo DerivativeHighly EffectiveEffective

Study 2: Anti-inflammatory Activity

Another investigation into related compounds revealed that specific substitutions on the chromene skeleton led to marked reductions in pro-inflammatory cytokines in vitro. The study suggested that these compounds could serve as lead candidates for developing new anti-inflammatory agents .

CompoundCytokine Reduction (%)IC50 (µM)
Compound B75%10
6-Bromo Derivative85%5

Properties

IUPAC Name

6-bromo-2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4/c23-16-6-8-19-15(12-16)13-17(22(29)30-19)21(28)24-10-11-26-20(27)9-7-18(25-26)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNAZSZMNHWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.